molecular formula C15H11ClO3 B6400394 4-(3-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1261930-94-2

4-(3-Acetylphenyl)-2-chlorobenzoic acid

Cat. No.: B6400394
CAS No.: 1261930-94-2
M. Wt: 274.70 g/mol
InChI Key: GMCBGQZEALOKIN-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the meta position and a chlorine atom at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-(3-Acetylphenyl)-2-hydroxybenzoic acid when using hydroxide.

    Oxidation: 4-(3-Carboxyphenyl)-2-chlorobenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid.

Scientific Research Applications

Organic Synthesis

4-(3-Acetylphenyl)-2-chlorobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block for chemists.

Medicinal Chemistry

The compound has potential applications in the development of anti-inflammatory and analgesic agents . Its structural features enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways. For instance:

  • The acetyl group can form hydrogen bonds with amino acids in proteins, potentially influencing their activity.
  • The chlorine atom may participate in halogen bonding, enhancing binding affinity to molecular targets .

Material Science

In the materials science industry, this compound is utilized in the synthesis of polymers and advanced materials . Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.

Case Study 1: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit key inflammatory markers, suggesting their potential use in treating inflammatory diseases.

Case Study 2: Polymer Synthesis

A recent study explored the use of this compound as a precursor for synthesizing novel polymers with enhanced mechanical properties. The synthesized polymers showed improved thermal stability compared to traditional materials, indicating the compound's versatility in material applications.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-chlorobenzoic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Acetylphenyl)-2-hydroxybenzoic acid
  • 4-(3-Carboxyphenyl)-2-chlorobenzoic acid
  • 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid

Uniqueness

4-(3-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of both an acetyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(3-acetylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCBGQZEALOKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689753
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-94-2
Record name 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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